molecular formula C19H20ClFN2O3S B11340922 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11340922
M. Wt: 410.9 g/mol
InChI Key: OYFGIHFXTYXUSY-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of (2-chloro-6-fluorophenyl)methanesulfonyl chloride, which is then reacted with N-phenylpiperidine-4-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-17-7-4-8-18(21)16(17)13-27(25,26)23-11-9-14(10-12-23)19(24)22-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,22,24)

InChI Key

OYFGIHFXTYXUSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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